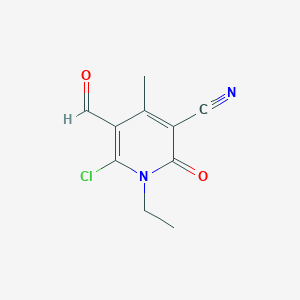

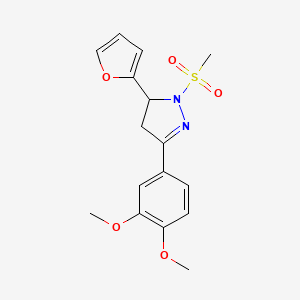

![molecular formula C12H13N3O2S B2920763 N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 920469-73-4](/img/structure/B2920763.png)

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The compound also contains an ethylsulfanyl group and a benzamide group .

Synthesis Analysis

The synthesis of oxadiazoles, including “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide”, typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . Various methods have been reported for the synthesis of 1,3,4-oxadiazoles, including direct annulation of hydrazides with methyl ketones .Molecular Structure Analysis

The molecular structure of “N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide” is characterized by the presence of an oxadiazole ring, an ethylsulfanyl group, and a benzamide group . The InChI code for this compound is 1S/C5H9N3OS.ClH/c1-2-10-5-8-7-4(3-6)9-5;/h2-3,6H2,1H3;1H .Aplicaciones Científicas De Investigación

Antioxidant Activity

This compound has been studied for its potential as an antioxidant . Antioxidants are crucial in protecting cells from the damage caused by free radicals. The compound’s ability to scavenge free radicals and chelate metals can be leveraged in developing treatments for diseases caused by oxidative stress, such as neurodegenerative disorders and cancer .

Antibacterial Properties

Benzamide derivatives, including this compound, have shown antibacterial activity against various gram-positive and gram-negative bacteria. This application is significant in the medical field for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Anti-inflammatory and Analgesic Effects

The compound’s structure suggests it may have anti-inflammatory and analgesic properties . These properties are valuable in pharmaceuticals for treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

In agriculture, compounds with antibacterial and antifungal properties can be used to protect crops from diseases. This compound’s potential in agricultural applications could lead to the development of new pesticides or fungicides .

Industrial Applications

The benzamide group is often used in the plastic and rubber industry . This compound could be used to synthesize materials with improved properties, such as increased durability or resistance to environmental stressors .

Drug Discovery and Development

Amide compounds play a significant role in drug discovery . The structural features of this compound could be utilized in the synthesis of new pharmacologically active molecules, potentially leading to the development of new drugs .

Anti-tumor Activity

Given the compound’s antioxidant and antibacterial properties, there is a possibility that it could exhibit anti-tumor activity . Research in this area could contribute to the development of new cancer therapies .

Synthesis of Novel Organic Compounds

Finally, the compound can be used in organic synthesis to create novel organic compounds. These new compounds could have various applications, ranging from materials science to biologically active molecules .

Propiedades

IUPAC Name |

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-2-18-12-15-14-10(17-12)8-13-11(16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQMBQDQYQAQRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

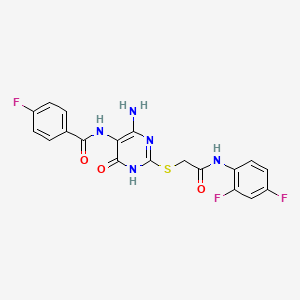

![2,6-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2920681.png)

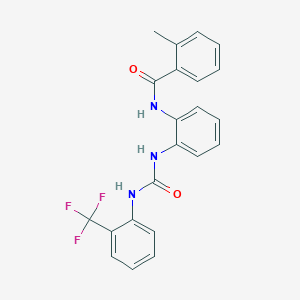

![3-Methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B2920685.png)

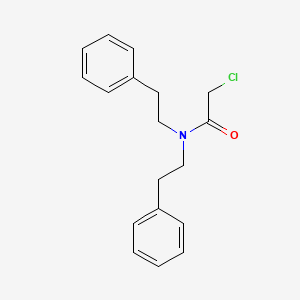

![methyl 4-(3-(trifluoromethyl)phenyl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2920686.png)

![N-[(4-Fluorophenyl)-(1-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2920689.png)

![Ethyl 4-((4-((4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2920693.png)

![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl benzenesulfonate](/img/structure/B2920695.png)

![N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2920702.png)